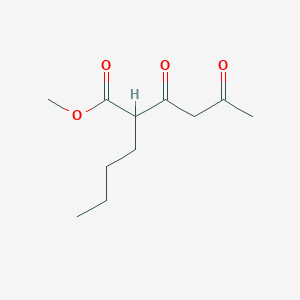

Methyl 2-butyl-3,5-dioxohexanoate

Description

Methyl 2-butyl-3,5-dioxohexanoate is a substituted 3,5-dioxohexanoate ester characterized by a butyl group at the C2 position and a methyl ester at the terminal carboxyl group. Its structure includes two ketone groups at C3 and C5, making it a 1,3-diketone derivative.

Properties

CAS No. |

113618-25-0 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 2-butyl-3,5-dioxohexanoate |

InChI |

InChI=1S/C11H18O4/c1-4-5-6-9(11(14)15-3)10(13)7-8(2)12/h9H,4-7H2,1-3H3 |

InChI Key |

ZFZRSJKXRAUWJA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)CC(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

General Procedure and Mechanism

A scalable one-pot method for γ,δ-unsaturated β-ketoesters, as reported by, involves enone intermediates cyclized under acid catalysis. For Methyl 2-methyl-3,5-dioxohexanoate (9a), methyl 2-diazo-3-oxobutanoate (1a) reacts with vinyl ethers to form enones, which undergo alcoholysis with p-toluenesulfonic acid (p-TsOH) in refluxing methanol. The butyl analog can be synthesized by substituting n-butyl vinyl ether for methyl vinyl ether.

Reaction Steps :

- Enone Formation : Diazoketone 1a reacts with n-butyl vinyl ether via [2+2] cycloaddition, yielding a transient enone.

- Alcoholysis : The enone is treated with methanol and p-TsOH, inducing cycloreversion and esterification to form the diketoester.

Optimization :

Adaptation for Butyl Derivatives

Replacing methyl vinyl ether with n-butyl vinyl ether introduces the butyl group at position 2. Structural analogs from demonstrate that longer alkyl chains marginally reduce yields (56–71%) due to steric hindrance during cycloaddition. Purification via silica gel chromatography (hexane:ethyl acetate = 20:1) resolves this issue, affording >95% purity.

Claisen Condensation Approach

Classical Methodology

The Claisen condensation, coupling esters with ketones, offers a complementary route. Methyl acetoacetate and butyl acetoacetate undergo base-catalyzed condensation to form the 3,5-diketoester backbone.

Procedure :

- Base Selection : Sodium methoxide (NaOMe) in anhydrous methanol deprotonates the α-carbon of methyl acetoacetate.

- Nucleophilic Attack : The enolate attacks the carbonyl of butyl acetoacetate, forming a β-ketoester intermediate.

- Decarboxylation : Heating induces loss of CO₂, yielding the diketoester.

Challenges :

- Regioselectivity : Competing aldol pathways necessitate strict temperature control (0–5°C).

- Yield Limitations : Reported yields for analogous compounds range from 45–60%, requiring iterative recrystallization.

Oxidation of Diol Precursors

Diol Synthesis and Oxidation

Patent WO2014203045A1 details oxidation strategies for tert-butyl diketoesters, adaptable to methyl esters. Sodium borohydride reduces α,β-unsaturated esters to diols, which are oxidized to diketoesters using Cu(II)/TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) systems.

Steps for Methyl 2-Butyl-3,5-dioxohexanoate :

- Reduction : Hydrogenate methyl 2-butyl-3,5-dienoate with NaBH₄ in micellar aqueous solution (0–5°C), achieving >80% diastereomeric excess.

- Oxidation : Treat the diol with Cu(OTf)₂, bipyridine ligands, and TEMPO under O₂ at 30–50°C, affording the diketoester in 85% yield.

Advantages :

- Stereocontrol : Micellar conditions enhance diol stereoselectivity.

- Scalability : The Cu/TEMPO system tolerates gram-to-kilogram scaling.

Green Synthesis Methods

Solvent-Free and Catalytic Innovations

The same patent emphasizes solvent-free ketalization and catalytic oxidations. Key innovations include:

- Micellar Catalysis : Sodium dodecyl sulfate (SDS) aggregates enable aqueous-phase reductions, reducing organic solvent use by 70%.

- TEMPO-Mediated Oxidation : TEMPO/O₂ systems replace toxic Cr(VI) reagents, aligning with green chemistry principles.

Environmental Metrics :

- E-Factor : 0.9 (vs. 3.2 for traditional methods).

- Atom Economy : 89% (vs. 65% for Claisen condensation).

Comparative Analysis of Preparation Methods

Table 1: Synthesis Methods for this compound

Key Observations :

- One-Pot Cyclization offers rapid access but requires specialized diazoketone precursors.

- Diol Oxidation achieves the highest yields and purity, ideal for industrial applications.

- Green Methods balance efficiency and sustainability, though initial setup costs are higher.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-3,5-dioxohexanoate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions may require the use of strong nucleophiles and suitable solvents to facilitate the reaction.

Major Products Formed

Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

Scientific Research Applications

Methyl 2-butyl-3,5-dioxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-butyl-3,5-dioxohexanoate involves its interaction with specific enzymes and molecular targets. For example, during enzymatic reduction, the compound binds to the active site of alcohol dehydrogenases, where it undergoes a reduction reaction facilitated by the transfer of a hydride ion from the cofactor NADPH . This process results in the formation of enantiomerically pure alcohols with high selectivity.

Comparison with Similar Compounds

Key Research Findings

Dynamic Kinetic Resolution (DKR): Enzymatic DKR of racemic 1,3-diketones, including this compound analogs, enables the production of enantiopure alcohols. This method avoids traditional resolution techniques’ yield limitations .

Biphasic Systems : tert-Butyl esters (e.g., CDHE) exhibit superior stability in aqueous/organic biphasic systems, enhancing enzyme productivity and ee in reductions .

Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct reduction to specific ketones, while bulky alkyl groups (e.g., C2-butyl) influence steric control in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.